molecular formula C8H12N4O2 B2457859 (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone CAS No. 329922-46-5

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone

Cat. No.: B2457859
CAS No.: 329922-46-5
M. Wt: 196.21
InChI Key: XYHTWIYVANKCPM-UHFFFAOYSA-N
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Description

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone is a compound that belongs to the class of furazan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-furazan-3-yl)-piperidin-1-yl-methanone typically involves the reaction of 4-amino-furazan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group on the furazan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone is unique due to its combination of a furazan ring and a piperidine moiety

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHTWIYVANKCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329484
Record name (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329922-46-5
Record name (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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